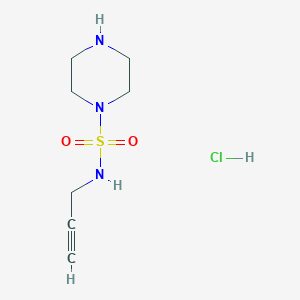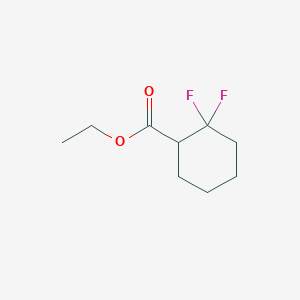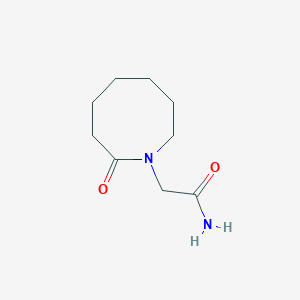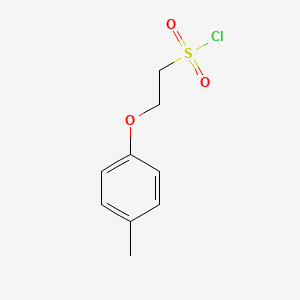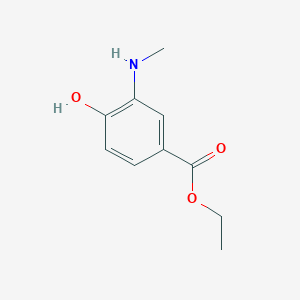![molecular formula C13H19NO2S B1422019 3-[(Cyclohexanesulfonyl)methyl]aniline CAS No. 1184212-16-5](/img/structure/B1422019.png)
3-[(Cyclohexanesulfonyl)methyl]aniline
Descripción general
Descripción
3-[(Cyclohexanesulfonyl)methyl]aniline is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol. It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a sulfonyl group, which is further attached to a methyl group linked to an aniline . The InChI code for this compound is 1S/C13H19NOS/c14-12-6-4-5-11 (9-12)10-16 (15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, anilines in general are key scaffolds in synthetic chemistry and have a range of applications including as reagents in organic synthesis .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Synthesis of Sulfonated Compounds : Research by Liu, Zheng, and Wu (2017) demonstrates the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, which are sulfonated compounds, via sulfur dioxide insertion starting from anilines. This method leads to sulfonated oxindoles in good yields, showing the versatility of aniline derivatives in chemical synthesis (Liu, Zheng, & Wu, 2017).
Nitration of Aromatic Compounds : Zolfigol et al. (2012) discuss the use of an ionic liquid for the efficient nitration of aromatic compounds, including aniline derivatives. This research highlights the chemical reactivity and potential applications of aniline derivatives in the formation of nitroarenes (Zolfigol et al., 2012).
Polymerization and Material Applications
Copolymerization of Aniline : Prévost, Petit, and Pla (1999) explored the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines. This research shows the potential of aniline derivatives in creating water-soluble and self-doped polyaniline derivatives, which have applications in materials science (Prévost, Petit, & Pla, 1999).
Formation of Nano-/Microstructures : Luo et al. (2011) conducted studies on the formation of nano-/microstructures of polyaniline and its derivatives. This work underscores the significance of aniline derivatives in the development of novel materials with specific morphological properties (Luo et al., 2011).
Environmental and Biotechnological Applications
- Degradation of Aniline : Liu et al. (2002) isolated a bacterial strain capable of degrading aniline, suggesting potential environmental applications of aniline derivatives in bioremediation and wastewater treatment (Liu et al., 2002).
Propiedades
IUPAC Name |
3-(cyclohexylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBBPCZTCWVWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)
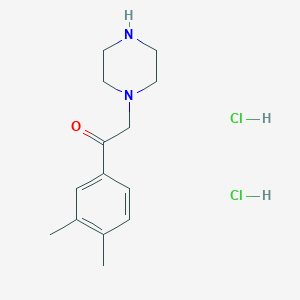
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)
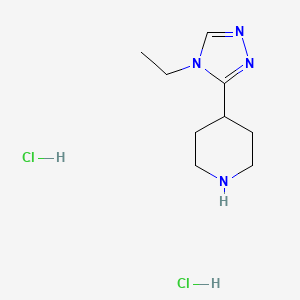
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1421943.png)


![2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride](/img/structure/B1421951.png)
